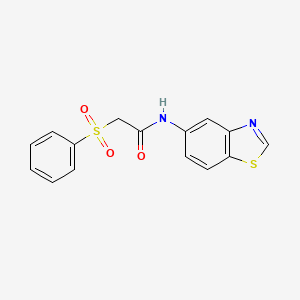
2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide typically involves multi-component reactions. One common method is the reaction of benzo[d]thiazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products are substituted thiazole derivatives.
科学研究应用
2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide
- N-(benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide
- N-(benzo[d]thiazol-4-yl)-2-(phenylsulfonyl)acetamide
Uniqueness
2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
生物活性
2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide (CAS No. 922858-33-1) is a compound belonging to the thiazole derivatives class, which are recognized for their diverse biological activities. This compound's unique structure positions it as a candidate for various medicinal applications, including anticancer and anti-inflammatory therapies.
Chemical Structure and Synthesis
The chemical structure of this compound includes a benzothiazole moiety linked to an acetamide group via a sulfonyl bridge. The synthesis typically involves multi-component reactions, such as the reaction of benzo[d]thiazole with phenylsulfonyl chloride in the presence of a base like triethylamine under reflux conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of their activity, which is crucial for its potential therapeutic effects. The precise pathways depend on the specific biological context and target involved.
Biological Activities
Research indicates that compounds with a benzothiazole skeleton exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Antibacterial Properties : Compounds in this class have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .
- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of benzothiazole derivatives, which may be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study by Aiello et al. (2008) demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents .
- Enzyme Inhibition : Research has indicated that certain benzothiazole derivatives can act as enzyme inhibitors, impacting pathways relevant to cancer progression and inflammation. For example, compounds targeting the Nrf2-Keap1 pathway have shown promise in modulating oxidative stress responses .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed critical insights into how structural modifications influence biological activity. For instance, variations in the sulfonamide group can significantly alter binding affinity and potency against specific targets .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c18-15(9-22(19,20)12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-21-14/h1-8,10H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDJQIZOOMGNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














